molecular formula C5H12O B13848070 3-Methyl-2-butanol-D7

3-Methyl-2-butanol-D7

Cat. No.: B13848070
M. Wt: 95.19 g/mol
InChI Key: MXLMTQWGSQIYOW-UAVYNJCWSA-N
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Description

3-Methyl-2-butanol-D7 ( 598-75-4 ), a deuterated form of 3-methyl-2-butanol (commonly known as sec-isoamyl alcohol), is a high-purity stable isotope reagent essential for advanced analytical and research applications . This compound serves as a critical internal standard for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), enabling precise quantification and reliable metabolic profiling in complex biological matrices . In pharmaceutical research and development, this compound is utilized to track the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated analog, leveraging its nearly identical chemical properties that provide a distinct mass spectrometric signature without altering the compound's biochemical behavior . The non-deuterated form of this compound, 3-methyl-2-butanol, is a colorless liquid with a boiling point of approximately 112-115 °C, a density of 0.818 g/cm³, and moderate water solubility . It is classified as harmful by inhalation and is flammable, with a flash point of around 34 °C . This product is intended for research purposes as an analytical standard and chemical intermediate. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O

Molecular Weight

95.19 g/mol

IUPAC Name

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-2-ol

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D

InChI Key

MXLMTQWGSQIYOW-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(C)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Butanol D7

Strategies for Regioselective Deuterium (B1214612) Incorporation in Secondary Alcohols

Regioselective deuteration involves the specific placement of deuterium atoms at desired positions within a molecule. For a secondary alcohol like 3-methyl-2-butanol (B147160), key positions for deuteration include the α-carbon (the carbon bearing the hydroxyl group) and the adjacent β-carbons. The two main approaches to achieve this are the reduction of a deuterated carbonyl precursor and direct hydrogen-deuterium (H/D) exchange on the alcohol itself.

A common and effective strategy for synthesizing α-deuterated alcohols is the reductive deuteration of a corresponding ketone. mdpi.com For 3-Methyl-2-butanol-D7, this process would typically start with a deuterated precursor, 3-Methyl-2-butanone-d7, and introduce an additional deuterium atom at the carbonyl carbon during reduction.

Deuterated complex metal hydrides are powerful and widely used reagents for the reduction of carbonyl compounds to form α-deuterated alcohols. nju.edu.cn Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) deliver a deuteride ion (D⁻) to the electrophilic carbon of the carbonyl group. researchgate.net

The synthesis of this compound via this pathway would involve the reduction of a pre-deuterated ketone, such as 3-methyl-2-butanone-d7. The reaction proceeds as follows:

Step 1: The deuteride from NaBD₄ or LiAlD₄ attacks the carbonyl carbon of 3-methyl-2-butanone-d7.

Step 2: This creates a deuterated alkoxide intermediate.

Step 3: Subsequent workup with a protic solvent (like H₂O) protonates the alkoxide, yielding the final α-deuterated secondary alcohol.

While effective, these reagents can be expensive and pyrophoric. mdpi.com The choice between LiAlD₄ and NaBD₄ often depends on the desired reactivity and the presence of other functional groups in the molecule; LiAlD₄ is a much stronger reducing agent than NaBD₄. rsc.org

Table 1: Comparison of Common Deuterated Hydride Reagents

Reagent Formula Reactivity Typical Solvents Key Characteristics
Sodium Borodeuteride NaBD₄ Mild and selective Alcohols (e.g., Methanol (B129727), Ethanol), THF, Water Safer to handle; reduces aldehydes and ketones.

Single Electron Transfer (SET) represents an alternative mechanism for the reductive deuteration of carbonyl precursors. This approach avoids the use of expensive deuterated hydride reagents by employing metals as the reductant and a deuterium source like deuterium oxide (D₂O). mdpi.com

A practical method involves the use of magnesium metal in the presence of D₂O. acs.org In this process, the metal donates electrons to the ketone, generating a ketyl radical anion intermediate. This reactive species then abstracts a deuterium atom from D₂O. A second electron transfer and deuterium abstraction completes the reduction to the α-deuterated alcohol. acs.org Another SET system utilizes samarium(II) iodide (SmI₂) with D₂O, which can effectively reduce acyl chlorides to α,α-dideuterio alcohols. mdpi.com

For the synthesis of this compound, a deuterated ketone precursor would be subjected to these SET conditions, resulting in the formation of the desired deuterated secondary alcohol with high deuterium incorporation at the α-position. acs.org Mechanistic studies suggest that some iron-catalyzed reductions also proceed via an SET pathway to generate radical anions, which then undergo deuterium atom transfer. acs.org

Direct H/D exchange is a powerful technique that allows for the incorporation of deuterium into a molecule in a late stage of a synthetic sequence, using the non-deuterated compound as the starting material. nih.gov This method relies on the activation of C-H bonds to facilitate the exchange of hydrogen for deuterium from a deuterium source, most commonly D₂O. nih.govnih.gov

Transition metal catalysts are highly effective at promoting H/D exchange in alcohols. researchgate.net The general mechanism involves a reversible, metal-catalyzed dehydrogenation of the alcohol to form a carbonyl intermediate (a ketone in the case of a secondary alcohol). acs.orgdtu.dkdtu.dk This intermediate can then undergo H/D exchange at the α and/or β positions before being reduced back to the deuterated alcohol by a metal-deuteride species formed from the catalyst's reaction with D₂O. nih.govacs.org

Iridium (Ir) Catalysts: Iridium complexes, particularly iridium-bipyridonate catalysts, have been shown to be highly effective for the α-selective deuteration of both primary and secondary alcohols using D₂O as the deuterium source. nih.govrsc.orgresearchgate.net This high α-selectivity can be achieved under neutral conditions, which suppresses base-catalyzed enolization that would lead to β-deuteration. nih.gov The process involves the dehydrogenation of the alcohol to a ketone, H/D exchange between the resulting iridium-hydride species and D₂O, and subsequent deuteration of the ketone intermediate. nih.govrsc.orgresearchgate.net

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts exhibit tunable regioselectivity depending on the ligand environment. acs.org For instance, certain ruthenium pincer complexes (like the Ru-MACHO complex) in the presence of a base can catalyze deuteration at both the α and β positions of secondary alcohols. nih.gov The increased β-deuteration in secondary alcohols is attributed to the greater stability of the intermediate ketone compared to an aldehyde, allowing more time for base-mediated enolization and subsequent exchange with D₂O. nih.gov Conversely, other ruthenium complexes can be tailored to favor β-deuteration exclusively or promote only α-deuteration. acs.orgnih.gov

Manganese (Mn) and Iron (Fe) Catalysts: Cost-effective and earth-abundant first-row transition metals like manganese and iron have also been developed for the regioselective deuteration of alcohols. rsc.orgresearchgate.net Homogeneous pincer complexes of these metals use D₂O as both the solvent and deuterium source. rsc.org Research has shown that Mn-pincer catalysts can facilitate deuteration at both the α and β positions, while certain Fe-pincer catalysts can provide deuteration exclusively at the α-position for primary alcohols. rsc.orgresearchgate.net

Table 2: Overview of Metal Catalysts for H/D Exchange in Secondary Alcohols

Metal Catalyst Typical Regioselectivity Deuterium Source Key Features
Iridium (Ir) Highly α-selective nih.govrsc.org D₂O High functional group tolerance; can operate under neutral conditions to enhance selectivity. nih.govresearchgate.net
Ruthenium (Ru) α,β-selective or β-selective nih.govacs.org D₂O Selectivity is highly dependent on the catalyst's ligands and reaction conditions. researchgate.netacs.org
Manganese (Mn) α,β-selective rsc.org D₂O Utilizes earth-abundant metal; cost-effective protocol. rsc.orgresearchgate.net

Base-mediated H/D exchange is a fundamental method for introducing deuterium at carbon atoms adjacent to a carbonyl group (α-positions) through the formation of an enolate intermediate. nih.gov Due to the acidity of α-hydrogens, a base can remove a proton, and the resulting enolate can be quenched by D₂O, installing a deuterium atom. libretexts.org

For an alcohol like 3-methyl-2-butanol, direct base-mediated H/D exchange at the C-H bonds is not feasible. However, this mechanism is critically important when coupled with the metal-catalyzed methods described above. In those systems, the alcohol is first oxidized to 3-methyl-2-butanone. A base present in the reaction mixture (e.g., NaOD, KOtBu, or KOH) then facilitates the enolization of the ketone intermediate, enabling the exchange of α- and β-protons with deuterium from the D₂O solvent. nih.govnih.govingentaconnect.com The resulting deuterated ketone is then reduced by the metal-deuteride catalyst back to the deuterated alcohol, completing the catalytic cycle. nih.gov Therefore, base-mediation is often an integral component of metal-catalyzed deuteration strategies that proceed through a ketone intermediate.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Methyl-2-butanol
3-Methyl-2-butanone
3-Methyl-2-butanone-d7
Lithium aluminum deuteride
Sodium borodeuteride
Deuterium oxide
Samarium(II) iodide
Acyl chloride
Iridium-bipyridonate
Ru-MACHO
Sodium deuteroxide
Potassium tert-butoxide

Hydrogen-Deuterium Exchange (H/D Exchange) Reactions

Microwave-Assisted Deuteration Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of deuteration, microwave irradiation can significantly reduce reaction times and improve deuterium incorporation efficiency compared to conventional heating methods. For the synthesis of this compound, a potential microwave-assisted approach involves the hydrogen-deuterium (H/D) exchange reaction on the non-deuterated precursor, 3-methyl-2-butanol, or a suitable synthetic intermediate.

This technique typically employs a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. The reaction mixture is subjected to microwave irradiation at a controlled temperature and pressure. The high-frequency microwaves efficiently heat the polar reagents, leading to a rapid exchange of protons with deuterons. For a compound like 3-methyl-2-butanol, achieving D7 labeling would require the exchange of all seven non-hydroxyl protons. This would likely involve harsh reaction conditions or a highly effective catalyst to facilitate the exchange at the less acidic C-H bonds. While specific protocols for 3-methyl-2-butanol are not widely published, studies on other organic molecules, such as volatile phenols, have demonstrated the feasibility of microwave-assisted deuteration. nih.gov This method offers a convenient and low-cost route for preparing isotopically labeled analogues. nih.gov

A hypothetical reaction scheme could involve heating 3-methyl-2-butanol with a deuterium source and a suitable catalyst in a sealed vessel within a microwave reactor. The parameters for such a reaction would need to be optimized to maximize the level of deuteration while minimizing side reactions.

Table 1: Hypothetical Parameters for Microwave-Assisted Deuteration of 3-Methyl-2-butanol

ParameterValue
Precursor 3-Methyl-2-butanol
Deuterium Source Deuterium Oxide (D₂O)
Catalyst Raney Nickel or a transition metal complex
Microwave Power 100 - 300 W
Temperature 150 - 200 °C
Reaction Time 30 - 60 minutes

This table presents a hypothetical set of parameters and would require experimental validation.

Precursor Design for Stereoselective Deuteration of this compound

Stereoselectivity is a critical consideration in the synthesis of chiral molecules. 3-Methyl-2-butanol possesses a stereocenter at the carbon atom bearing the hydroxyl group. While the synthesis of this compound does not inherently require stereocontrol for the deuteration of the methyl and methine groups, the synthesis of a specific stereoisomer (e.g., (R)- or (S)-3-Methyl-2-butanol-D7) would necessitate a stereoselective approach.

This could be achieved by starting with a chiral precursor. For instance, a stereoselective reduction of a deuterated ketone precursor, 3-methyl-d3-butan-2-one-d4, using a chiral reducing agent could yield the desired stereoisomer of this compound. The design of the precursor is paramount in this strategy. The deuterated ketone itself would need to be synthesized, potentially through the deuteration of 3-methyl-2-butanone.

Alternatively, enzymatic or chemoenzymatic methods could be employed. These approaches often exhibit high stereoselectivity. For example, a dehydrogenase enzyme could be used to reduce a deuterated ketone precursor in a stereospecific manner. nih.gov

Purification and Isolation Protocols for Deuterated Alcohol Products

Following the synthesis, the purification and isolation of this compound are crucial steps to ensure the final product is free from impurities, including unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

For a volatile alcohol like 3-methyl-2-butanol, distillation is a primary purification technique. Fractional distillation can be particularly effective in separating the deuterated product from any remaining non-deuterated or partially deuterated starting material, as the boiling points may differ slightly.

Chromatographic techniques are also widely used for the purification of isotopically labeled compounds.

Gas Chromatography (GC) can be employed for both analytical assessment of purity and for preparative-scale purification of volatile compounds.

High-Performance Liquid Chromatography (HPLC) , particularly with a suitable stationary phase, can be used to separate the product from non-volatile impurities. researchgate.net

A general workflow for purification might involve an initial extraction to remove the catalyst and non-organic soluble materials, followed by distillation to remove the bulk of the solvent and unreacted starting materials. A final chromatographic step would then be used to achieve high purity.

Assessment of Isotopic Enrichment and Purity in Synthesized this compound

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation of molecules with varying numbers of deuterium atoms. nih.govresearchgate.net By analyzing the isotopic distribution in the mass spectrum, the percentage of the D7 isotopologue, as well as the presence of other isotopologues (D0 to D6), can be quantified. nih.govrsc.orgalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels.

¹H NMR (Proton NMR) spectroscopy is used to determine the degree of deuteration at each proton position. The absence or significant reduction of a signal at a specific chemical shift indicates successful deuterium incorporation at that site.

²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei, providing a spectrum where each peak corresponds to a specific deuterium atom in the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy can also be used, as the coupling patterns between carbon and deuterium (C-D) differ from those between carbon and hydrogen (C-H).

The combination of these analytical techniques provides a comprehensive picture of the synthesized this compound, confirming its identity, purity, and the extent of isotopic labeling.

Table 2: Analytical Techniques for the Assessment of this compound

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution and enrichment, molecular weight confirmation. rsc.org
¹H NMR Degree of deuteration at specific proton sites.
²H NMR Confirmation of deuterium incorporation and location.
¹³C NMR Structural confirmation and analysis of C-D coupling.
Gas Chromatography (GC) Chemical purity and separation from volatile impurities.

Advanced Spectroscopic Characterization of 3 Methyl 2 Butanol D7

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methyl-2-butanol-D7

NMR spectroscopy is exceptionally sensitive to the isotopic composition of a molecule. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) introduces significant and informative changes in ¹H, ²H, and ¹³C NMR spectra.

¹H NMR: Deuterium Decoupling and Quantification of Residual Protium

In the ¹H NMR spectrum of this compound, the extensive deuteration of the isopropyl group results in a dramatically simplified signal pattern compared to its non-deuterated (protio) analogue. The complex multiplets arising from the isopropyl methine proton (C3-H) and the two diastereotopic methyl groups (C4-H₃ and C5-H₃) are absent. The spectrum is consequently dominated by the signals from the remaining protiated sites: the methine proton at C2, the hydroxyl proton (OH), and the methyl protons at C1.

Deuterium Decoupling: While deuterium has a spin I=1, its coupling to protons (²JHD or ³JHD) is significantly smaller than corresponding proton-proton couplings. These small couplings can lead to broadening or fine splitting of the remaining proton signals. To obtain sharper signals and simplify the spectrum, deuterium decoupling techniques can be employed. This involves irradiating the sample at the deuterium resonance frequency, which removes the coupling interaction and causes any deuterium-split multiplets to collapse into singlets. magritek.comaps.orgresearchgate.net

Quantification of Residual Protium: No deuteration process is 100% efficient. ¹H NMR provides a precise method for quantifying the small amount of remaining protium at the deuterated sites. By acquiring a high-sensitivity spectrum, the very low-intensity signals corresponding to residual C3-H, C4-H, and C5-H protons can be observed. The isotopic purity is determined by comparing the integration of these residual proton signals to the integration of a signal from a fully protiated position (e.g., the C1 methyl group). For instance, the percentage of residual protium at C3 can be calculated by comparing the integral of its signal to the integral of the C2-H signal, after correcting for the number of protons (1H at each site).

Assignment3-Methyl-2-butanol (B147160) (¹H Chemical Shift, δ ppm)This compound (Expected ¹H Chemical Shift, δ ppm)Expected Multiplicity (Coupled)
C1-H₃~1.15~1.15Doublet
C2-H~3.5-3.6~3.5-3.6Multiplet (coupled to C1-H₃ and OH)
C3-H~1.6-1.8Absent (signal from residual protium only)-
C4/C5-H₃~0.90Absent (signal from residual protium only)-
OHVariableVariableDoublet or Singlet

²H (Deuterium) NMR: Chemical Shift Anisotropy and Quadrupolar Effects

²H NMR spectroscopy directly observes the deuterium nuclei. For this compound, the ²H spectrum would show signals corresponding to the deuterons at the C3, C4, and C5 positions. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. huji.ac.il

Quadrupolar Effects: Deuterium is a quadrupolar nucleus (spin I=1), meaning its nucleus is not perfectly spherical. This nuclear quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. In solution, rapid and isotropic molecular tumbling averages this quadrupolar interaction to zero, but the interaction still provides a very efficient mechanism for nuclear relaxation. nih.govnih.gov This results in significantly broader lines in ²H NMR spectra compared to ¹H NMR. huji.ac.il For this compound, one would expect to see two broadened signals: one for the six deuterons of the two CD₃ groups and another for the single deuteron (B1233211) of the CD group.

Chemical Shift Anisotropy (CSA): In the presence of an external magnetic field, the electron cloud around a nucleus creates a shielding effect that is orientation-dependent. This phenomenon is known as chemical shift anisotropy. Like the quadrupolar interaction, CSA is averaged out by rapid tumbling in solution and does not typically affect the peak position. However, it can contribute to nuclear relaxation and influence the signal linewidth. In solid-state ²H NMR, where molecular motion is restricted, both quadrupolar effects and CSA dominate the spectrum, leading to broad powder patterns that can provide detailed information about molecular orientation and dynamics.

¹³C NMR: Deuterium Isotope Shifts and Spin-Spin Coupling Constant Alterations

The substitution of hydrogen with deuterium has distinct effects on the ¹³C NMR spectrum.

Deuterium Isotope Shifts: The presence of a heavier isotope causes a slight change in the average bond length and vibrational energy levels, which in turn alters the electron shielding of nearby nuclei. This results in a small change in the chemical shift, known as an isotope shift (nΔC(D)), where 'n' is the number of bonds separating the observed carbon from the deuterium. nih.govnih.gov

One-bond isotope effect (¹Δ): The carbon directly attached to deuterium (C-D) is most affected, typically showing an upfield shift (to lower ppm) of 0.2-0.5 ppm per deuterium atom. huji.ac.il

Two-bond isotope effect (²Δ): Carbons two bonds away from the deuterium also experience an upfield shift, though smaller, typically around 0.1 ppm. huji.ac.il

Longer-range effects: Shifts over three or more bonds are generally very small but can sometimes be observed.

For (CD₃)₂CDCH(OH)CH₃, the signals for C3, C4, and C5 would be shifted upfield. The carbons adjacent to the deuterated group, C2, would also show a smaller upfield shift.

Spin-Spin Coupling: In a standard proton-decoupled ¹³C NMR spectrum, carbons bonded to hydrogen appear as singlets. However, carbons bonded to deuterium will appear as multiplets due to one-bond ¹³C-²H coupling (¹JCD). Because deuterium has a spin of I=1, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. The magnitude of ¹JCD is related to ¹JCH by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.154), making ¹JCD approximately 19-25 Hz where ¹JCH is 125-160 Hz. rsc.org

Carbon AtomTypical ¹³C Shift (δ ppm) in 3-Methyl-2-butanolExpected Effects in this compound
C1~20Minor upfield shift (³Δ effect)
C2~72Small upfield shift (²Δ effect)
C3~34Significant upfield shift (¹Δ and ²Δ effects); appears as a triplet (¹JCD)
C4/C5~18Significant upfield shift (¹Δ and ²Δ effects); appears as a septet (¹JCD)

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Deuterium Localization

Two-dimensional NMR techniques are invaluable for confirming the precise locations of isotopic labels.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pubcolumbia.edu In an HSQC spectrum of this compound, cross-peaks would only appear for the C-H bonds that remain. Specifically, there would be correlations for C1-H and C2-H. The complete absence of cross-peaks corresponding to the ¹³C signals of C3, C4, and C5 provides unambiguous confirmation that these positions are deuterated. nih.gov

Vibrational Spectroscopy of this compound (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the energy of molecular vibrations. Isotopic substitution significantly impacts these energies. libretexts.org

Deuterium Isotope Effects on Vibrational Frequencies and Band Intensities

The frequency of a molecular vibration is fundamentally dependent on the masses of the atoms involved and the strength of the chemical bond connecting them. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the system.

When a hydrogen atom is replaced by a deuterium atom, the mass is approximately doubled. This increase in mass leads to a predictable decrease in the frequency of vibrations involving that atom. libretexts.orgcchmc.org The most pronounced effect is observed for C-H stretching vibrations.

C-H vs. C-D Stretching Frequencies: The C-H stretching bands in alcohols are typically found in the 2850–3000 cm⁻¹ region of the IR and Raman spectra. mdpi.com Upon deuteration, the corresponding C-D stretching vibrations are shifted to a much lower frequency, appearing in the 2100–2200 cm⁻¹ range. The theoretical shift factor is approximately 1/√2 ≈ 0.707. This shift moves the C-D bands into a "window" of the mid-IR spectrum that is often free from other fundamental vibrations, making them easy to identify.

Other Vibrational Modes: Bending modes (e.g., CH₃ scissoring or rocking) are also affected, shifting to lower wavenumbers, although the shifts are often less straightforward to predict than for stretching modes.

Band Intensities: The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. While the electronic structure of the molecule is largely unchanged by isotopic substitution, the vibrational modes themselves can be altered, which may lead to changes in band intensities. These changes are generally less predictable than the frequency shifts. In Raman spectroscopy, intensity depends on the change in polarizability, which is also affected by deuteration.

Vibrational ModeTypical Frequency Range (cm⁻¹) for Protiated CompoundExpected Frequency Range (cm⁻¹) for Deuterated Moiety
O-H Stretch3200–3600 (broad)3200–3600 (broad)
C-H Stretch (sp³)2850–3000Present (from C1-H₃ and C2-H)
C-D Stretch (sp³)N/A~2100–2200
C-O Stretch1050–12601050–1260 (minor shift possible)

Assignment of Specific C-D and O-D Vibrational Modes

The substitution of hydrogen with deuterium atoms in 3-methyl-2-butanol leads to significant shifts in the vibrational frequencies of the corresponding bonds, a phenomenon rooted in the mass difference between the isotopes. These shifts are particularly prominent in the infrared (IR) and Raman spectra, providing a clear method for identifying the presence and location of deuterium.

The O-D stretching vibration is one of the most readily identifiable features in the IR spectrum of this compound. While the O-H stretch in alcohols typically appears as a broad band in the 3200-3600 cm⁻¹ region, the O-D stretch is expected to be observed at a lower frequency, generally around 2400-2700 cm⁻¹. This significant shift to a lower wavenumber is a direct consequence of the increased reduced mass of the O-D bond compared to the O-H bond.

Similarly, the C-D stretching vibrations will appear at lower frequencies than the C-H stretches. The C-H stretching modes in the parent compound, 3-methyl-2-butanol, are found in the 2850-3000 cm⁻¹ range. nih.gov For this compound, the corresponding C-D stretching vibrations are anticipated to be in the 2100-2250 cm⁻¹ region. The precise frequencies of these modes can be influenced by the local chemical environment, including the type of carbon atom (primary, secondary, or tertiary) to which the deuterium is attached.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for H-IsotopologueExpected Wavenumber Range (cm⁻¹) for D7-Isotopologue
O-H Stretch3200-3600N/A
O-D StretchN/A2400-2700
C-H Stretch2850-3000N/A
C-D StretchN/A2100-2250

This table presents the expected shifts in key vibrational modes upon deuteration, based on established principles of vibrational spectroscopy.

Conformational Analysis via Vibrational Signatures of Deuterated Isomers

The vibrational frequencies of skeletal modes and those involving the deuterated functional groups can be sensitive to the dihedral angles that define the molecular conformation. By analyzing the temperature dependence of the intensities of specific Raman or IR bands, the relative stabilities of the different conformers can be determined. For instance, as the temperature is lowered, the equilibrium will shift towards the most stable conformer, leading to an increase in the intensity of its characteristic vibrational bands and a decrease in the intensity of bands associated with less stable conformers. ias.ac.in

The introduction of deuterium can also simplify complex regions of the vibrational spectrum, aiding in the assignment of bands to specific conformers. The well-separated C-D and O-D vibrational modes in this compound can serve as clean probes for studying conformational changes, as they are less likely to be coupled with other vibrations in the molecule.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides invaluable information about the molecular weight, elemental composition, and structural features of a molecule. For isotopically labeled compounds like this compound, it is an essential tool for confirming isotopic enrichment and elucidating fragmentation pathways.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity and Distribution

High-resolution mass spectrometry (HR-MS) is the definitive method for determining the isotopic purity and distribution of this compound. HR-MS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of ions with very similar nominal masses. This capability is crucial for resolving the different isotopologues of a deuterated compound and distinguishing them from isobaric interferences. rsc.org

The isotopic purity of a this compound sample can be assessed by comparing the intensity of the molecular ion peak corresponding to the fully deuterated species with the intensities of peaks from partially deuterated and non-deuterated molecules. By extracting and integrating the ion chromatograms for each isotopologue, a quantitative measure of the isotopic enrichment can be obtained. almacgroup.com Software tools are available to correct for the natural abundance of isotopes (e.g., ¹³C), which is necessary for accurate purity calculations. nih.govresearchgate.net

IsotopologueTheoretical Monoisotopic Mass (Da)
3-Methyl-2-butanol (D0)88.0888
3-Methyl-2-butanol-D189.0951
3-Methyl-2-butanol-D290.1014
3-Methyl-2-butanol-D391.1077
3-Methyl-2-butanol-D492.1140
3-Methyl-2-butanol-D593.1203
3-Methyl-2-butanol-D694.1266
This compound95.1329

This table illustrates the theoretical monoisotopic masses of different isotopologues of 3-methyl-2-butanol, which can be resolved and quantified using HR-MS to determine isotopic distribution.

Fragmentation Pathways of Deuterated Alcohols

The fragmentation of alcohols in electron ionization mass spectrometry (EI-MS) typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.org In 3-methyl-2-butanol, the most prominent peak in the mass spectrum is often at m/z 45, resulting from alpha-cleavage and the loss of an isopropyl radical. brainly.com

For this compound, the fragmentation pathways are expected to be analogous, but the m/z values of the resulting fragment ions will be shifted according to the number of deuterium atoms they retain. For instance, the alpha-cleavage that produces the base peak in the non-deuterated compound would be expected to yield a fragment ion with a higher m/z in the deuterated analogue. However, the presence of deuterium can sometimes alter the relative probabilities of different fragmentation pathways, a phenomenon known as a kinetic isotope effect.

Another common fragmentation pathway for alcohols is the loss of a water molecule (dehydration), which would result in a peak at M-18 in the non-deuterated compound. libretexts.org For this compound, the analogous loss would be that of a deuterated water molecule (D₂O or HDO), leading to a loss of 20 or 19 mass units, respectively. The potential for H/D exchange reactions within the mass spectrometer can sometimes complicate the interpretation of these fragmentation patterns. helsinki.fi

Fragmentation PathwayNeutral Loss (Non-deuterated)Expected Neutral Loss (Deuterated)
Alpha-CleavageIsopropyl radical (C₃H₇)Deuterated isopropyl radical (C₃D₇)
DehydrationWater (H₂O)Deuterated water (D₂O/HDO)

This table outlines the primary fragmentation pathways for 3-methyl-2-butanol and the expected corresponding losses for its D7 isotopologue.

Isotopic Effects and Mechanistic Investigations Involving 3 Methyl 2 Butanol D7

Kinetic Isotope Effects (KIE) in Reactions of 3-Methyl-2-butanol-D7

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This effect is most pronounced when the isotopic substitution involves a bond that is broken or formed in the rate-determining step of the reaction. osti.gov For deuterium (B1214612), the mass is double that of protium (B1232500) (¹H), leading to significant and measurable KIEs that provide invaluable mechanistic insights. wikipedia.orglibretexts.org

Primary Deuterium Kinetic Isotope Effects for Rate-Determining Steps

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-limiting step. princeton.edu The magnitude of the PKIE, typically expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD), can reveal the nature of the transition state. nih.gov

In reactions involving this compound, the cleavage of a C-D bond in the rate-determining step would be expected to show a significant primary kinetic isotope effect. For instance, in an elimination reaction where a deuteron (B1233211) is abstracted from the carbon backbone, the reaction rate would be slower compared to the non-deuterated counterpart. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. libretexts.org

Research on related systems provides a framework for understanding these effects. For example, studies on the ionization of 2-nitro[2-²H₁]propane in methanol (B129727) showed a primary isotope effect (kH/kD) of 7.4. rsc.org While specific data for this compound is not detailed in the provided context, similar principles would apply to its reactions where a C-D bond is broken in the slowest step.

Table 1: Representative Primary Kinetic Isotope Effects in Related Reactions

ReactionSubstratekH/kDReference
Ionization2-nitro[2-²H₁]propane7.4 rsc.org
TautomerizationAcetone7 libretexts.org

This table illustrates typical primary KIE values in reactions involving C-H/C-D bond cleavage.

Secondary Deuterium Kinetic Isotope Effects and Transition State Analysis

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but are highly informative for deducing transition state geometry and hybridization changes. wikipedia.orgresearchgate.net

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Isotopic substitution on the carbon atom undergoing a change in coordination number.

β-Secondary KIEs: Isotopic substitution on a carbon adjacent to the reacting center.

For a reaction involving this compound, such as an SN1-type substitution at C2, the rehybridization of the carbon from sp³ in the reactant to sp² in the carbocation intermediate would lead to a normal α-secondary KIE (kH/kD > 1). wikipedia.org Conversely, a change from sp² to sp³ hybridization results in an inverse SKIE (kH/kD < 1). wikipedia.org β-secondary KIEs are often attributed to hyperconjugation effects in the transition state. libretexts.org

Table 2: Typical Secondary Kinetic Isotope Effects and Their Mechanistic Implications

Isotope PositionHybridization ChangeTypical kH/kDImplicationReference
αsp³ → sp²~1.1 - 1.2Loosened bending vibrations in TS wikipedia.org
αsp² → sp³~0.8 - 0.9Stiffened bending vibrations in TS wikipedia.org
βsp³ → sp²~1.15 - 1.3Hyperconjugation stabilizing TS wikipedia.org

This table summarizes the general trends and interpretations of secondary KIEs.

Elucidation of Reaction Mechanisms via Deuterium Labeling Studies

Deuterium labeling is a powerful tool for tracing reaction pathways and distinguishing between proposed mechanisms. By strategically placing deuterium atoms within a molecule like 3-methyl-2-butanol (B147160), chemists can follow the fate of these labels in the products, providing direct evidence for specific bond cleavages and formations. dtu.dk

For example, in the unimolecular dissociation of ionized 3-methyl-2-butanol, deuterium labeling has been instrumental. nih.govacs.org Studies on (1,1,1-D₃)-3-methyl-2-butanol revealed that the fragmentation process involves the formation of a long-lived hydrogen-bridged complex between propane (B168953) and ionized vinyl alcohol. nih.govacs.org This intricate mechanism would have been difficult to uncover without the use of isotopic labeling.

Similarly, in acid-catalyzed dehydration of 3-methyl-2-butanol, deuterium labeling could help differentiate between E1 and E2 elimination pathways and track potential carbocation rearrangements. murov.infochegg.com The distribution of deuterium in the resulting alkene products would provide a clear picture of the hydrogen/deuterium abstraction and rearrangement processes.

Solvent Isotope Effects (SIE) in Solutions of this compound

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent (e.g., D₂O or CH₃OD) instead of its protic counterpart. nih.gov These effects can arise from several factors, including primary isotope effects if the solvent acts as a reactant, or secondary effects due to differences in solvation and hydrogen bonding strengths. libretexts.orglibretexts.org

When this compound is dissolved in a protic solvent like water, the deuterium on the hydroxyl group can exchange with the solvent's protons. Conversely, dissolving non-deuterated 3-methyl-2-butanol in a deuterated solvent like D₂O will lead to deuteration of the hydroxyl group. nih.gov The interpretation of SIEs can be complex because all exchangeable protons in the system, including those on the enzyme in enzymatic reactions, are replaced. nih.gov

Studies on proton transfer reactions in methanolic solutions have demonstrated significant solvent isotope effects. For example, the reaction of 2-nitropropane (B154153) with methoxide (B1231860) ion shows a k(MeOD)/k(MeOH) of 2.28. rsc.org Such large effects are often interpreted in the context of the solvation of the reacting ions. rsc.org For reactions involving this compound, the SIE would provide insights into the role of the solvent in the transition state, particularly concerning proton transfer steps. nih.gov It's important to note that pKa values of acidic or basic groups can shift in a deuterated solvent, which must be accounted for when analyzing pH-dependent reactions. nih.govmdpi.com

Deuterium as a Probe for Hydrogen Bonding and Intermolecular Interactions

The substitution of hydrogen with deuterium can subtly alter the properties of hydrogen bonds. Generally, a deuterium bond (D-bond) is considered slightly stronger than a corresponding hydrogen bond (H-bond). researchgate.net This is attributed to the lower zero-point vibrational energy of the D-bond, which requires more energy to break. researchgate.net

This isotopic difference can be used to probe hydrogen bonding interactions involving this compound. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor. Molecular dynamics simulations on related alcohol clathrate hydrates have shown that guest alcohol molecules can form strong hydrogen bonds with the host water molecules. rsc.org

Spectroscopic techniques, such as infrared (IR) spectroscopy, can detect shifts in vibrational frequencies upon deuterium substitution. The O-D stretching frequency is significantly lower than the O-H stretch. Studies on the interaction of phenol (B47542) and phenol-d (B8082753) with various donors have shown that the thermodynamics of hydrogen bond formation (enthalpy and entropy changes) are affected by deuteration. ias.ac.in These studies have found that the enthalpy of formation is typically greater for hydrogen bonding than for deuterium bonding, which may be related to differences in the O...Y distance in the hydrogen-bonded complex. ias.ac.in By analyzing these isotopic effects, detailed information about the geometry and strength of hydrogen bonds involving this compound can be obtained.

Applications of 3 Methyl 2 Butanol D7 in Analytical Chemistry Research

Utilization as an Internal Standard in Quantitative Analysis

3-Methyl-2-butanol-D7 is frequently employed as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to its non-deuterated counterpart, 3-methyl-2-butanol (B147160), but its increased mass allows it to be distinguished in mass spectrometry. This characteristic is invaluable for correcting variations that can occur during sample preparation and analysis.

Method Development for Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is introduced into samples at a known concentration before analysis. As the sample is processed, any loss of the analyte (the substance being measured) will be mirrored by a proportional loss of the internal standard. By comparing the detector response of the analyte to that of the internal standard, the original concentration of the analyte can be accurately determined.

For instance, in the analysis of volatile organic compounds in complex matrices, GC-MS methods are developed to ensure clear separation and sensitive detection. A typical GC-MS method might involve a specific column, such as an Agilent J&W DB-FFAP column, and a programmed temperature gradient to separate compounds effectively. nih.gov The mass spectrometer is then set to monitor specific ion fragments characteristic of the analyte and the internal standard.

Table 1: Example GC-MS Method Parameters

Parameter Setting
GC Column Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm df) nih.gov
Oven Program 40°C for 2 min, then 15°C/min to 130°C, then 25°C/min to 240°C, hold for 6 min nih.gov
Carrier Gas Helium at 1.2 mL/min nih.gov
MS Ionization Mode Electron Impact (EI) at 70 eV nih.gov
MS Source Temp. 200°C nih.gov
Quadrupole Temp. 180°C nih.gov

| Solvent Delay | 4.5 min nih.gov |

This interactive table provides example parameters for a GC-MS method where an internal standard like this compound would be beneficial.

Method Development for Liquid Chromatography-Mass Spectrometry (LC-MS)

Similarly, in Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as a reliable internal standard. LC-MS is often used for the analysis of less volatile or thermally fragile compounds. The development of an LC-MS method involves optimizing the mobile phase composition, gradient, and column chemistry to achieve the desired separation.

A study developing an LC-MS/MS method for quantifying multiple analytes, for example, might use a C18 reversed-phase column and a gradient elution with mobile phases consisting of water, acetonitrile, and methanol (B129727) with formic acid. nih.gov The use of a deuterated internal standard like this compound is crucial for the accurate quantification of analytes in complex biological or environmental samples. nih.govnih.gov

Compensation for Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in mass spectrometry-based analysis, where components of the sample matrix can interfere with the ionization of the analyte, leading to either suppression or enhancement of its signal. This can result in inaccurate quantification.

By adding a stable isotope-labeled internal standard, such as this compound, these matrix effects can be effectively compensated for. Since the internal standard is chemically almost identical to the analyte, it will experience the same ion suppression or enhancement. researchgate.net Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in complex matrices. This approach is widely recognized for improving the reliability of quantitative data in various applications, from clinical diagnostics to environmental monitoring. researchgate.net

Analytical Method Validation and Quality Control

The use of this compound is integral to the validation of analytical methods and for ongoing quality control. Method validation ensures that an analytical procedure is accurate, precise, and reproducible. nih.gov Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are assessed. nih.govizsum.it

During method validation, the internal standard helps to demonstrate the robustness of the method across different sample matrices and concentrations. For routine quality control, the consistent response of the internal standard provides a check on the performance of the analytical system, ensuring the reliability of the results generated over time. clearsynth.com

Table 2: Key Parameters in Analytical Method Validation

Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net
Accuracy The closeness of the measured value to the true value. researchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. izsum.it |

This interactive table outlines the essential parameters that are evaluated during the validation of an analytical method, where an internal standard plays a crucial role.

Tracer Studies in Environmental or Industrial Processes (Excluding Human Metabolic Pathways)

Beyond its role as an internal standard, this compound can be used as a tracer in studies of environmental and industrial processes. Its deuterated nature allows it to be tracked through various physical and chemical transformations without significantly altering the process itself.

Investigation of Degradation Pathways in Environmental Matrices

In environmental science, understanding the fate and degradation of organic compounds is crucial for assessing their environmental impact. This compound can be introduced into an environmental system, such as soil or water, to study the degradation pathways of short-chain alcohols.

For example, researchers have investigated the microbial degradation of related compounds, where the use of isotopically labeled molecules helps to elucidate the transformation products. ebi.ac.uk By analyzing samples over time using techniques like GC-MS or LC-MS, scientists can identify the breakdown products of the deuterated tracer and infer the degradation pathways of the non-deuterated compound. This information is vital for developing bioremediation strategies for contaminated sites. acs.org

Monitoring Chemical Transformations in Complex Systems (e.g., Bioreactors, Industrial Streams)

In the realm of analytical chemistry, particularly in the monitoring of intricate chemical environments such as bioreactors and industrial process streams, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of target analytes. This compound, a deuterated form of 3-methyl-2-butanol, serves as an exemplary internal standard for tracking chemical transformations involving its non-deuterated counterpart. The presence of deuterium (B1214612) atoms imparts a higher mass to the molecule without significantly altering its chemical properties, allowing it to be distinguished from the endogenous analyte by mass spectrometry (MS).

The application of this compound is particularly valuable in processes like fermentation, where 3-methyl-2-butanol can be a metabolic byproduct. hmdb.caresearchgate.net The inherent volatility and complex matrix of samples from bioreactors or industrial streams often lead to analyte loss during sample preparation and analysis. By introducing a known quantity of this compound at the initial stage of sample handling, any subsequent losses will affect both the deuterated standard and the natural analyte proportionally. This isotope dilution mass spectrometry (IDMS) approach effectively corrects for these variations, enabling highly reliable quantification. nih.gov

Detailed Research Findings

Research in metabolic engineering and industrial fermentation often requires the precise monitoring of volatile organic compounds (VOCs) to optimize production yields and understand metabolic pathways. For instance, in the production of biofuels or specialty chemicals by microbial fermentation, alcohols such as 3-methyl-2-butanol are common metabolites. justdial.com The ability to accurately quantify their concentration over time is critical for process control.

The analytical workflow typically involves gas chromatography (GC) coupled with mass spectrometry (GC-MS). sigmaaldrich.comnotulaebotanicae.ro A sample from the bioreactor is spiked with a known amount of this compound. The volatile components are then extracted, often using headspace solid-phase microextraction (SPME), and introduced into the GC-MS system. The GC column separates the various compounds in the mixture, and the MS detector identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. The non-deuterated 3-methyl-2-butanol and the this compound standard will have nearly identical retention times but will be clearly distinguishable in the mass spectrum due to the mass difference imparted by the deuterium atoms.

A hypothetical study monitoring a fermentation process could yield data as presented in the interactive table below. In this scenario, the concentration of 3-methyl-2-butanol is tracked over several days. The use of this compound as an internal standard ensures that the measurements are corrected for any matrix effects or variations in instrument response.

Interactive Data Table: Monitoring 3-Methyl-2-butanol Concentration in a Bioreactor

Fermentation DaySample IDPeak Area (3-Methyl-2-butanol)Peak Area (this compound, IS)Response Ratio (Analyte/IS)Calculated Concentration (mg/L)
1BR-01-A15,23448,9500.3113.11
2BR-02-A25,67849,1230.5235.23
3BR-03-A48,93248,8951.00110.01
4BR-04-A75,43149,0101.53915.39
5BR-05-A98,76548,9982.01620.16

The data illustrates a clear trend of increasing 3-methyl-2-butanol concentration as the fermentation progresses. The consistency in the peak area of the internal standard (IS), this compound, across the samples, after accounting for dilution, would confirm the robustness of the analytical method. The calculated concentration relies on the response ratio, which is directly proportional to the concentration of the analyte. This method of stable isotope dilution is widely regarded as the gold standard for quantitative analysis in complex matrices due to its ability to mitigate errors from sample preparation and instrumental drift. nih.govresearchgate.net

The principle of using deuterated analogs as internal standards is a well-established practice in analytical chemistry for ensuring the accuracy of quantitative measurements. researchgate.net While specific published research focusing solely on this compound for monitoring transformations in bioreactors may not be widely available, the foundational principles of isotope dilution analysis and the known presence of 3-methyl-2-butanol in such systems strongly support its application in this context. nih.govnotulaebotanicae.ro

Advanced Computational and Theoretical Studies on 3 Methyl 2 Butanol D7

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 3-Methyl-2-butanol-D7. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of how deuterium (B1214612) substitution influences the molecule's geometry and stability.

Conformational Analysis of Deuterated 3-Methyl-2-butanol (B147160)

3-Methyl-2-butanol possesses multiple rotational bonds, leading to several possible conformations. Computational studies on similar alcohols have shown that the relative energies of these conformers can be influenced by isotopic substitution. In the case of this compound, the substitution of hydrogen with deuterium in the methyl and ethyl groups, as well as the hydroxyl group, can lead to subtle changes in the conformational landscape.

Theoretical models predict that the C-D bond is slightly shorter and stronger than the C-H bond. This difference, though small, can alter the steric and electronic interactions that govern conformational preferences. The potential energy surface of this compound would be expected to show minima corresponding to staggered conformations, which minimize torsional strain. The relative energies of these conformers, however, may differ slightly from the non-deuterated analogue due to the differing zero-point vibrational energies (ZPVE) of the C-D and O-D bonds compared to C-H and O-H bonds.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Population (%)
Anti180°0.0065.2
Gauche 160°2.1517.4
Gauche 2-60°2.1517.4

Energy Minimization and Transition State Calculations for Deuterium-Involving Processes

Energy minimization calculations are employed to find the most stable geometric arrangement of the atoms in this compound. These calculations have been used to determine the heats of formation for the non-deuterated 3-methyl-2-butanol. researchgate.nethku.hk For the D7 isotopologue, the optimized geometry would be expected to show slightly shorter C-D bond lengths compared to the C-H bonds in the parent molecule.

Transition state calculations are crucial for studying chemical reactions and other dynamic processes. For processes involving the transfer of the hydroxyl group's deuterium, such as in hydrogen-bonding dynamics or certain chemical reactions, a significant kinetic isotope effect (KIE) is expected. The higher mass of deuterium leads to a lower vibrational frequency of the O-D bond and a lower zero-point energy. Consequently, more energy is required to break the O-D bond compared to the O-H bond, resulting in a slower reaction rate. Computational methods can precisely calculate the energy of the transition state for such processes, providing a quantitative prediction of the KIE.

Spectroscopic Property Prediction and Simulation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra, offering valuable insights into its structure and dynamics.

Computational Prediction of NMR Chemical Shifts and Coupling Constants for Deuterated Analogs

The substitution of hydrogen with deuterium has a noticeable effect on NMR spectra. nih.gov Deuterium itself is NMR active, but has a much smaller gyromagnetic ratio than hydrogen, meaning it resonates at a different frequency. More importantly, the presence of deuterium induces small changes in the chemical shifts of neighboring carbon and hydrogen nuclei, known as isotope effects. nih.govnih.govresearchgate.net

Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can be used to calculate the magnetic shielding tensors of the nuclei in this compound, from which the NMR chemical shifts can be predicted. researchgate.net These calculations can predict the direction and magnitude of the isotopic shifts. For example, the carbon atom directly bonded to the deuterated hydroxyl group (C2) is expected to show a significant upfield shift (lower ppm value) due to the "two-bond isotope effect". Smaller, long-range isotope effects would also be predicted for other carbon and hydrogen atoms in the molecule. The non-equivalence of the two methyl groups attached to C3 in the parent 3-methyl-2-butanol, which results in five distinct signals in its 13C NMR spectrum, is expected to be preserved in the deuterated analogue. pressbooks.pub

Table 2: Predicted 13C NMR Isotope Shifts in this compound Relative to 3-Methyl-2-butanol
Carbon AtomPredicted Isotope Shift (Δδ, ppm)
C1-0.1 to -0.3
C2-0.3 to -0.6
C3-0.1 to -0.2
C4-0.05 to -0.1
C5-0.05 to -0.1

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. The increased mass of deuterium compared to hydrogen leads to a significant decrease in the vibrational frequencies of the C-D and O-D bonds.

Quantum chemical calculations can accurately predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. aip.org The most dramatic effect of deuteration is observed in the O-D stretching frequency, which appears at a much lower wavenumber (around 2400-2500 cm⁻¹) compared to the O-H stretch (around 3300-3400 cm⁻¹). Similarly, the C-D stretching vibrations are found at lower frequencies (around 2100-2200 cm⁻¹) than the C-H stretches (around 2800-3000 cm⁻¹). These calculations are invaluable for assigning the peaks in experimentally obtained spectra and for understanding the coupling between different vibrational modes. aip.orgmdpi.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. For this compound, MD simulations can reveal how deuteration affects its interactions with itself and with other molecules in the liquid phase or in solution. MD simulations have been used to study the non-deuterated 3-methyl-2-butanol in various environments, such as in enzyme active sites and clathrate hydrates. scispace.comrsc.orgnih.govnih.gov

The primary effect of deuteration in the context of MD simulations is the change in mass. This increased mass will slow down the translational and rotational motions of the molecule. More significantly, the dynamics of hydrogen bonding are altered. The stronger O-D···O bond, compared to the O-H···O bond, can lead to longer-lived hydrogen-bonded networks in the liquid state. Simulations can quantify these effects by calculating properties such as the radial distribution functions, diffusion coefficients, and hydrogen bond lifetimes. These simulations can provide a detailed picture of how the subtle changes in mass and bond strength due to deuteration translate into macroscopic properties of the substance.

Isotopic Fractionation Studies via Computational Methods

Computational chemistry provides a powerful theoretical framework for investigating isotopic fractionation, offering molecular-level insights that complement experimental studies. These theoretical approaches are particularly valuable for understanding the subtle energetic differences between isotopologues that drive fractionation processes. The primary method involves the calculation of vibrational frequencies for the molecule of interest and its deuterated counterpart, in this case, 3-Methyl-2-butanol and this compound.

The foundation of these computational studies lies in the fact that the substitution of a lighter isotope with a heavier one (e.g., protium (B1232500) with deuterium) results in a lower vibrational frequency for the corresponding chemical bond. This is because the vibrational frequency is dependent on the reduced mass of the atoms involved in the bond; a heavier isotope increases the reduced mass, thus lowering the frequency. These shifts in vibrational frequencies lead to differences in the zero-point vibrational energies (ZPVE) of the isotopologues. The heavier isotopologue, this compound, will have a lower ZPVE than its lighter counterpart. It is these differences in ZPVE that are a major contributor to the equilibrium isotopic fractionation.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are widely used to model these phenomena. nih.gov The successful prediction of isotopic fractionation is strongly correlated with the accurate calculation of harmonic vibrational frequencies. nih.gov Various functionals and basis sets within DFT can be evaluated to determine the most accurate method for a given molecular system by comparing calculated vibrational properties with experimental data where available. nih.gov

The general process for computationally studying isotopic fractionation involves:

Geometry Optimization: The three-dimensional structures of both 3-Methyl-2-butanol and this compound are optimized to find their most stable energetic conformations.

Vibrational Frequency Calculation: For each optimized structure, the harmonic vibrational frequencies are calculated. These calculations provide a set of vibrational modes for the molecule.

Calculation of Isotopic Fractionation Factors: The calculated vibrational frequencies are then used to determine the isotopic partition function ratios, which in turn are used to calculate the fractionation factor (α). This factor quantifies the degree of isotopic separation between two phases or molecules at equilibrium.

Below is a representative table illustrating the type of data generated from a computational study on the vibrational frequencies of the O-H versus the O-D bond in 3-Methyl-2-butanol, which is a key component in understanding its isotopic fractionation.

IsotopologueBondCalculated Harmonic Vibrational Frequency (cm⁻¹)Zero-Point Vibrational Energy Contribution (kJ/mol)
3-Methyl-2-butanolO-H~3600~21.5
This compoundO-D~2600~15.5
Note: The values presented are illustrative and representative of typical results from DFT calculations for alcohols.

The detailed research findings from such computational studies would focus on the analysis of these vibrational modes. For this compound, the replacement of seven hydrogen atoms with deuterium would result in significant changes to the vibrational spectrum. The most pronounced effects would be observed for the stretching and bending modes directly involving the deuterium atoms. By analyzing the complete set of vibrational frequencies for both isotopologues, researchers can predict how this compound will partition between different phases (e.g., liquid-vapor) or in chemical reactions, relative to its non-deuterated form. These theoretical analyses provide a fundamental understanding of the kinetic and equilibrium isotope effects observed in experimental settings. mdpi.com

Future Directions and Emerging Research Avenues for 3 Methyl 2 Butanol D7

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds like 3-Methyl-2-butanol-D7 is foundational to their application. While traditional methods often rely on expensive deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4), which can generate significant hazardous waste, modern research is focused on more efficient, selective, and sustainable catalytic approaches. mdpi.com The primary goals are to improve deuterium (B1214612) incorporation, enhance regioselectivity, and utilize inexpensive and readily available deuterium sources like deuterium oxide (D₂O).

A significant area of development is the use of transition metal catalysts for direct hydrogen/deuterium (H/D) isotope exchange. rsc.orgresearchgate.net These methods can directly replace C-H bonds with C-D bonds on a pre-existing molecular scaffold.

Iridium-Based Catalysts: Iridium(III)-bipyridonate complexes have emerged as powerful catalysts for the α-selective deuteration of both primary and secondary alcohols using D₂O. rsc.orgnih.govrsc.org This approach is notable for its high functional group tolerance, allowing for the deuteration of complex molecules without affecting other sensitive parts of the structure. nih.govrsc.org The proposed mechanism involves a catalytic cycle of alcohol dehydrogenation to a carbonyl intermediate, H/D exchange on the iridium hydride species with D₂O, and subsequent reductive deuteration of the carbonyl intermediate to yield the α-deuterated alcohol. rsc.orgnih.gov

Ruthenium-Based Catalysts: Ruthenium pincer complexes have also demonstrated high efficiency in catalyzing the deuteration of α and β C-H bonds of alcohols with D₂O. acs.orgacs.orgelsevierpure.com These systems are attractive due to their practicality, requiring low catalyst loadings and simple experimental setups, making them adaptable for larger-scale synthesis. acs.orgacs.org Specific Ru-macho catalysts have been used for the highly selective α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols. nih.gov

Photoredox Catalysis: A distinct and emerging strategy involves organophotocatalysis. This visible-light-mediated approach can achieve highly regioselective deuteration of secondary alcohols via a neutral radical pathway, using D₂O as the deuterium source. nih.govnih.gov This method is compatible with a wide range of functional groups and can be applied to complex molecular structures. nih.gov

Another innovative approach is the single-electron transfer (SET) reductive deuteration. For instance, the combination of samarium(II) iodide (SmI₂) and D₂O can be used for the reductive deuteration of acyl chlorides to produce α,α-dideuterio alcohols with excellent deuterium incorporation and broad functional group tolerance. mdpi.comorganic-chemistry.org

Table 1: Comparison of Modern Deuteration Methodologies for Alcohols
MethodologyCatalyst/ReagentDeuterium SourceKey AdvantagesReference
Catalytic H/D ExchangeIridium(III)-bipyridonate ComplexesD₂OHigh α-selectivity; Excellent functional group tolerance. rsc.orgnih.govrsc.org
Catalytic H/D ExchangeRuthenium Pincer ComplexesD₂OLow catalyst loadings; Practical for large-scale synthesis; High efficiency. acs.orgacs.org
Organophotocatalysis4CzIPN with Thiol Co-catalystD₂OVisible-light mediated; High regioselectivity; Operates via a neutral radical pathway. nih.gov
Reductive DeuterationSamarium(II) Iodide (SmI₂)D₂OHigh deuterium incorporation; Mild and chemoselective; Tolerates diverse functional groups. mdpi.comorganic-chemistry.org

Integration with Advanced Hyphenated Analytical Techniques

In analytical chemistry, precision and accuracy are paramount. Deuterated compounds such as this compound serve as ideal internal standards for quantitative analysis, particularly in hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). astm.orgwikipedia.orgscioninstruments.com A hyphenated technique is one that combines two or more methods to separate and detect chemicals, offering enhanced sensitivity and specificity. chemijournal.comnih.goviosrjournals.org

The utility of a deuterated internal standard stems from its chemical similarity to the non-deuterated analyte. scioninstruments.com this compound would have nearly identical physicochemical properties to 3-methyl-2-butanol (B147160), including polarity and volatility. This results in similar behavior during sample preparation, extraction, and chromatographic separation, meaning it co-elutes with the analyte or has a very similar retention time. astm.orgwikipedia.org

However, despite these similarities, the deuterated standard is easily distinguished by the mass spectrometer due to its higher mass. This mass difference allows the instrument to measure the analyte and the standard independently and simultaneously. By adding a known amount of this compound to a sample, any variability or loss during sample workup or injection into the instrument will affect both the analyte and the standard equally. nih.gov The final concentration of the analyte is then calculated based on the ratio of the analyte's signal to the standard's signal, which corrects for these variations and significantly improves the precision and reliability of the measurement. scioninstruments.comclearsynth.com

The integration of deuterated standards with advanced hyphenated systems like LC-MS-MS (tandem mass spectrometry) is crucial for analyzing complex biological or environmental samples where matrix effects can interfere with quantification. astm.orgnih.gov The high sensitivity of modern LC-MS systems makes them susceptible to signal suppression or enhancement from other compounds in the sample matrix. sigmaaldrich.com A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, providing the most accurate correction and ensuring robust method validation. clearsynth.com

Table 2: Role of this compound in Hyphenated Techniques
TechniqueFunction of Deuterated CompoundAdvantageReference
GC-MSInternal StandardCorrects for variations in injection volume and sample preparation; Similar retention time but different mass allows for accurate quantification. astm.orgwikipedia.org
LC-MS / LC-MS-MSInternal StandardCompensates for matrix effects (ion suppression/enhancement); Improves accuracy and precision in complex samples like plasma. wikipedia.orgnih.gov

Exploration in Advanced Materials Science Research

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of molecules, an observation that is being increasingly exploited in materials science. resolvemass.caresearchgate.net The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the greater mass of deuterium. resolvemass.cascielo.org.mx This fundamental difference, known as the kinetic isotope effect (KIE), can lead to enhanced thermal and photochemical stability in deuterated materials. wikipedia.orglibretexts.org

While direct applications of this compound in materials are still an emerging area, the principles suggest several promising research directions:

Polymer Science: Deuterated polymers are valuable tools in materials research. resolvemass.ca The exchange of hydrogen for deuterium in organic materials used for optoelectronics, such as organic light-emitting diodes (OLEDs), can lead to more stable active layer materials and improved device lifetimes. scielo.org.mxzeochem.com Small molecules like this compound could be explored as deuterated building blocks or synthetic intermediates for more complex molecules used in these applications.

Neutron Scattering: One of the most significant applications of deuterated materials is in neutron scattering. resolvemass.ca Hydrogen and deuterium scatter neutrons very differently. This contrast allows researchers to selectively "highlight" or "hide" different parts of a complex molecular assembly, such as polymer blends or biological membranes. Deuterated solvents and molecules are essential for these studies to probe material structure and dynamics at the nanoscale. scielo.org.mx

Kinetic Isotope Effects in Material Degradation: The KIE can be harnessed to slow down unwanted chemical reactions that lead to material degradation. wikipedia.orglibretexts.org By replacing metabolically vulnerable C-H bonds with stronger C-D bonds, the rate of degradation pathways, such as oxidation, can be reduced. Research could explore the use of deuterated stabilizers or coatings, derived from compounds like this compound, to enhance the longevity of various materials.

The exploration of deuterated small molecules in materials science represents a shift from their traditional use in analytical and biological studies to a new role as functional components that impart enhanced stability and enable advanced characterization. researchgate.net

Interdisciplinary Research with Deuterated Probes in Non-Human Biological Systems

Deuterated compounds are powerful probes for elucidating complex biological processes without the need for disruptive fluorescent or radioactive labels. worktribe.comclearsynth.com Future research involving this compound and similar deuterated molecules is poised to make significant contributions to understanding microbial and enzymatic systems in vitro.

A key emerging technique is Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP) . nih.govplos.org This method allows researchers to track the metabolic activity of individual cells within a complex community, such as a microbial consortium. nih.govasm.org When microorganisms are incubated with a deuterium source (like D₂O or a deuterated substrate such as a deuterated alcohol), active cells incorporate deuterium into their biomass (e.g., lipids, proteins). nih.govnih.gov This incorporation generates a distinct carbon-deuterium (C-D) bond vibration that can be detected by Raman spectroscopy. nih.govplos.org The intensity of the C-D Raman signal is proportional to the metabolic activity of the cell. nih.gov

Potential research applications include:

Tracking Microbial Metabolism: By providing deuterated substrates like this compound to microbial cultures, researchers could trace which organisms are capable of metabolizing this specific alcohol and identify the metabolic pathways involved by analyzing the distribution of the deuterium label in various biomolecules. nih.govnih.gov

Studying Enzymatic Mechanisms: The kinetic isotope effect (KIE) is a classic tool for studying reaction mechanisms. libretexts.orgtaylorandfrancis.com By comparing the rate at which an enzyme processes 3-methyl-2-butanol versus this compound, researchers can determine if the C-H bond at the reaction center is broken in the rate-determining step of the enzymatic reaction. wikipedia.org This provides crucial insights into the catalytic mechanism of alcohol dehydrogenases and other enzymes.

Label-Free Nutrient Uptake Studies: Deuterated probes can be used to measure the uptake of small molecules into cells. For example, the uptake of deuterated sugars by mycobacteria has been successfully investigated using ion-beam analysis, demonstrating a new way to measure nutrient acquisition without large chemical labels. worktribe.com A similar approach could be adapted using deuterated alcohols to study transport mechanisms in various microorganisms.

This interdisciplinary research, combining stable isotope labeling with advanced spectroscopic and analytical techniques, offers a window into the functional dynamics of non-human biological systems at the single-cell level. nih.govasm.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for 3-Methyl-2-butanol-D7?

  • Methodological Answer : Synthesis of deuterated compounds like this compound often involves isotopic exchange or labeled precursor reactions. For example, deuterated alcohols can be synthesized using deuterium oxide (D₂O) in acid-catalyzed equilibration. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, focusing on the absence of proton signals in the deuterated positions. Mass spectrometry (MS) is critical for verifying isotopic purity, as deuterium substitution alters molecular ion peaks (e.g., +7 Da for D7 isotopologues) .

Q. How should researchers design controls for metabolic studies using this compound as a tracer?

  • Methodological Answer : In metabolic pathway studies, use non-deuterated 3-Methyl-2-butanol as a parallel control to isolate isotope effects. Ensure identical experimental conditions (e.g., pH, temperature) to minimize confounding variables. Quantify deuterium incorporation into metabolites via liquid chromatography-mass spectrometry (LC-MS) and compare kinetic isotope effects (KIEs) between deuterated and non-deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data involving this compound?

  • Methodological Answer : Contradictory KIE results may arise from competing reaction mechanisms or solvent isotope effects. To address this, perform ab initio computational modeling to predict theoretical KIEs and compare them with experimental data. Use sensitivity analysis to identify variables (e.g., solvent deuteration, enzyme activity) that disproportionately affect outcomes. Iterative refinement of experimental parameters, guided by computational insights, can resolve discrepancies .

Q. What strategies are effective for isolating isotopic interference in NMR spectra of this compound?

  • Methodological Answer : Deuterium decoupling during ¹H-NMR analysis reduces splitting caused by ²H-¹H scalar coupling. For complex mixtures, use heteronuclear single quantum coherence (HSQC) spectroscopy to distinguish deuterated species from protonated analogs. Additionally, dynamic nuclear polarization (DNP) can enhance signal resolution in low-concentration samples .

Q. How can researchers validate the absence of isotopic scrambling in this compound during prolonged storage?

  • Methodological Answer : Accelerated stability studies under varying temperatures and humidity levels can assess deuterium retention. Analyze samples periodically via high-resolution MS and ²H-NMR to detect isotopic exchange. Statistical models (e.g., Arrhenius plots) predict long-term stability, while isotopic labeling at specific positions (e.g., methyl vs. hydroxyl groups) helps identify vulnerable sites for scrambling .

Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response curves in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response data, accounting for deuterium-related variances. Bootstrap resampling or Bayesian hierarchical modeling quantifies uncertainty in EC₅₀ values. For conflicting datasets, apply meta-analysis tools to pool results across studies while adjusting for heterogeneity (e.g., I² statistic) .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, varying parameters like reaction time, catalyst load, and D₂O purity in a factorial design. Use multivariate analysis (e.g., PCA) to identify critical process parameters. Establish acceptance criteria for isotopic purity (e.g., ≥98% D7) and enforce reproducibility through standardized protocols .

Ethical and Reporting Standards

Q. What metadata is essential for reporting deuterated compound studies to ensure reproducibility?

  • Methodological Answer : Include (i) synthetic route with isotopic labeling positions, (ii) characterization data (NMR shifts, MS peaks), (iii) storage conditions, and (iv) stability validation. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and synthetic protocols in open repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.